Chromium(III) nitrate nonahydrate

Übersicht

Beschreibung

Chromium(III) nitrate nonahydrate is a hydrated chromium salt . It is commonly used as a chromium source in organic synthesis .

Synthesis Analysis

Chromium(III) nitrate nonahydrate is used in the synthesis of nanosized chromium (Cr2O3) oxide by thermal decomposition . It is also used in the preparation of chromium-based Ziegler-Natta catalysts for the polymerization of ethylene .Molecular Structure Analysis

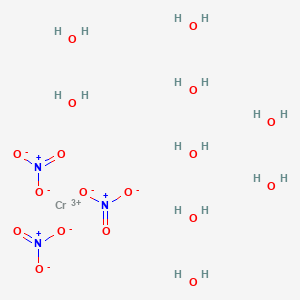

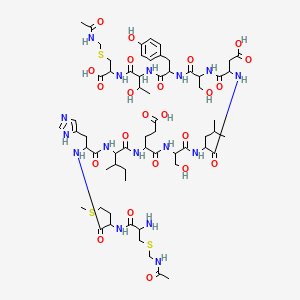

The formula for Chromium(III) nitrate nonahydrate is Cr(H2O)63•3H2O . The chromium centers are bound to six aquo ligands, and the remaining volume of the solid is occupied by three nitrate anions and three molecules of water of crystallization .Chemical Reactions Analysis

The thermal decomposition of chromium nitrate is a complex process . It begins with the simultaneous dehydration and concurrent condensation of 4 mol of the initial monomer Cr(NO3)3·9H2O . The resulting product Cr4N12O36·31H2O gradually loses water and azeotrope HNO3 + H2O, and is transformed into tetrameric oxynitrate Cr4N4O16 . At higher temperatures, the tetramer loses N2O3 and O2 and a simultaneous oxidation of Cr(III) to Cr(IV) occurs . The resulting composition at this stage is chromium dioxide dimer Cr4O8 . Finally, at 447 °C the unstable dimer loses oxygen and is transformed into 2Cr2O3 .Physical And Chemical Properties Analysis

Chromium(III) nitrate nonahydrate forms purple crystals . It has a molar mass of 400.21 g/mol . It is highly soluble in water . The anhydrous salt forms green crystals and is very soluble in water . At 100 °C it decomposes .Wissenschaftliche Forschungsanwendungen

Synthesis of Nanosized Chromium Oxide

Chromium(III) nitrate nonahydrate is used in the synthesis of nanosized chromium oxide (Cr2O3) through a thermal decomposition method. This process is significant in producing fine chromium oxide particles, which have applications in pigments, coatings, and as catalysts .

Preparation of Ziegler-Natta Catalysts

This compound is instrumental in preparing chromium(III)-based Ziegler-Natta catalysts for ethylene polymerization. These catalysts are crucial for producing polyethylene, a widely used plastic material .

Synthesis of Porous Coordination Polymer MIL-101

It serves as a precursor in synthesizing the highly porous coordination polymer MIL-101. This material has potential applications in gas storage, separation processes, and catalysis due to its high surface area and stability .

Manufacture of Alkali Metal-Free Catalysts

Chromium nitrate nonahydrate is utilized in manufacturing alkali metal-free catalysts. These catalysts are essential in various chemical reactions where the presence of alkali metals can be detrimental .

Textile Printing Operations

In the textile industry, chromium nitrate nonahydrate is used in printing operations. It helps in fixing dyes to fibers, ensuring durability and color fastness .

Corrosion Inhibitor

This compound acts as a corrosion inhibitor, protecting materials from degradation due to chemical reactions with their environment .

Synthesis of Metal Organic Frameworks

It is also used in synthesizing chromium terephthalate-based metal-organic frameworks (MOFs). MOFs are used for their unique properties like high porosity and potential for use in gas storage and separation .

Biginelli Reaction

Chromium(III) nitrate nonahydrate can catalyze the Biginelli reaction, which is a multicomponent chemical reaction used to synthesize dihydropyrimidinone/thione derivatives. These compounds have various pharmaceutical applications .

Wirkmechanismus

Target of Action

Chromium(III) nitrate nonahydrate is a hydrated chromium salt that is commonly used as a chromium source in organic synthesis . It is used in the preparation of chromium oxide nanoparticles by thermal decomposition . The primary target of Chromium(III) nitrate nonahydrate is the organic compounds that require chromium as a catalyst or a component in their structure .

Mode of Action

The mode of action of Chromium(III) nitrate nonahydrate involves a complex process of thermal decomposition . The process begins with the simultaneous dehydration and concurrent condensation of 4 mol of the initial monomer Cr(NO3)3·9H2O . The resulting product Cr4N12O36·31H2O gradually loses water and azeotrope HNO3 + H2O, and is transformed into tetrameric oxynitrate Cr4N4O16 . At higher temperatures, the tetramer loses N2O3 and O2 and a simultaneous oxidation of Cr(III) to Cr(IV) occurs . The resulting composition at this stage is chromium dioxide dimer Cr4O8 . Finally, at 447 °C the unstable dimer loses oxygen and is transformed into 2Cr2O3 .

Biochemical Pathways

The biochemical pathways affected by Chromium(III) nitrate nonahydrate are primarily related to the synthesis of chromium oxide nanoparticles and the preparation of chromium (III) based Ziegler-Natta catalysts for the polymerization of ethylene . The compound plays a crucial role in these pathways by providing the necessary chromium ions.

Pharmacokinetics

It’s important to note that the compound is highly soluble in water , which can influence its distribution and availability in an industrial setting.

Result of Action

The result of the action of Chromium(III) nitrate nonahydrate is the formation of chromium oxide nanoparticles and chromium (III) based Ziegler-Natta catalysts . These products have significant applications in various industrial processes.

Action Environment

The action of Chromium(III) nitrate nonahydrate is influenced by environmental factors such as temperature and the presence of water . The compound is highly soluble in water , and its thermal decomposition process is temperature-dependent . Therefore, controlling these environmental factors is crucial for optimizing the efficacy and stability of Chromium(III) nitrate nonahydrate in its applications.

Safety and Hazards

Chromium(III) nitrate nonahydrate is considered hazardous . It is an oxidizing solid and may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

chromium(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHCUJZTWMCYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-47-6 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001043479 | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS. | |

| Record name | Chromium(III) nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes on heating | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very good | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8 g/cm³ | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Chromic nitrate nonahydrate | |

CAS RN |

7789-02-8 | |

| Record name | Chromic nitrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium nitrate nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66 °C | |

| Record name | CHROMIUM(III) NITRATE NONAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)

![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)